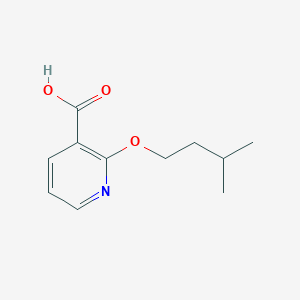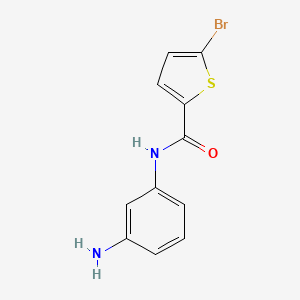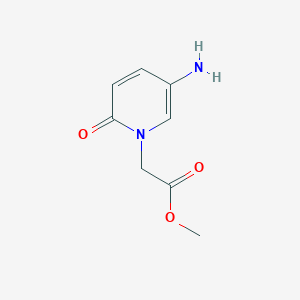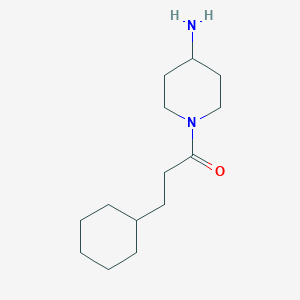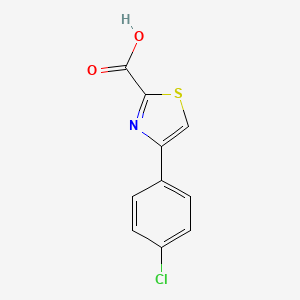
4-(4-氯苯基)噻唑-2-羧酸
描述
“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO2S . It is a solid substance . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of 4-(4-chlorophenyl)thiazole compounds was recently published by Cruz Filho et al . The compounds were obtained in three steps: obtaining thiosemicarbazides synthesized from hydrazine hydrate and substituted isothiocyanate in dichloromethane .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is one of the characteristic structures in drug development as this essential revelation has several biological activities .Chemical Reactions Analysis
Thiazole is a versatile entity in actions and reactions. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)thiazole-2-carboxylic acid” is a solid substance . It has a molecular weight of 239.68 .科学研究应用
有机锡(IV)羧酸盐合成
4-对(氯苯基)-2-苯基-5-噻唑乙酸的有机锡(IV)羧酸盐表现出显著的抗菌和抗真菌活性。这些化合物利用各种仪器技术合成和表征,强调了它们的生物学意义 (Ali 等人,2002 年)。
缓蚀研究
已经研究了几种噻唑和噻二唑衍生物,包括 2-氨基-4-(4-氯苯基)-噻唑,以了解它们对铁的缓蚀性能。利用量子化学参数和分子动力学模拟来了解这些分子与金属表面之间的相互作用 (Kaya 等人,2016 年)。
抗病毒和抗真菌活性
5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑及其衍生物等化合物表现出抗菌活性。这些化合物已经合成并针对各种细菌和真菌菌株进行了测试,显示出中等活性 (Sah 等人,2014 年)。
用于药物转运的金纳米颗粒
使用 2-氨基-4-(4-氯苯基)噻唑合成的 βCD-AT-AuNPs 三元体系已被合成,以改善治疗中的药物递送。这个新系统展示了一种很有前途的方法,可以提高噻唑类药物的递送 (Asela 等人,2017 年)。
抗癌活性
新型噻唑-5-羧酰胺衍生物,包括 4-氯-2-甲基苯基酰胺取代的噻唑,已被合成并评估了其对各种细胞系的抗癌活性。这些化合物显示出作为有效抗癌剂的潜力 (Cai 等人,2016 年)。
低碳钢缓蚀
已经研究了噻唑腙,包括 4-(4-甲氧基苯基)-噻唑-2-羧酸衍生物,以了解其在酸性介质中抑制低碳钢腐蚀的潜力。利用热力学、电化学和量子化学方法来评估它们的效率 (Chaitra 等人,2016 年)。
抗糖尿病特性
合成的吡唑基-噻唑,以研究其作为 α-淀粉酶和 α-葡萄糖苷抑制剂的效率,显示出有希望的抗糖尿病活性。这项研究为针对糖尿病管理的未来药物设计铺平了道路 (匿名作者,2020 年)。
安全和危害
未来方向
Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities , suggesting that “4-(4-Chlorophenyl)thiazole-2-carboxylic acid” and its derivatives could have potential future applications in drug development.
作用机制
Target of Action
The primary targets of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action . Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Biochemical Pathways
Thiazole derivatives have been reported to cause DNA double-strand breaks and a G2 stop, leading to cell death , but it’s unclear if this compound has the same effects.
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities , but it’s uncertain if this compound shares these effects.
生化分析
Biochemical Properties
4-(4-Chlorophenyl)thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, 4-(4-Chlorophenyl)thiazole-2-carboxylic acid can bind to other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
4-(4-Chlorophenyl)thiazole-2-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting the normal function of topoisomerase II . This disruption leads to the accumulation of DNA damage, triggering cell death pathways. Furthermore, 4-(4-Chlorophenyl)thiazole-2-carboxylic acid can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby affecting cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of topoisomerase II, inhibiting its activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell cycle arrest and apoptosis. Additionally, 4-(4-Chlorophenyl)thiazole-2-carboxylic acid can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-(4-Chlorophenyl)thiazole-2-carboxylic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound inducing sustained DNA damage and apoptosis in treated cells.
Dosage Effects in Animal Models
The effects of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity.
Metabolic Pathways
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and utilization. Understanding the metabolic pathways of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and topoisomerase II, or to the mitochondria, where it can influence cellular energy production and apoptosis pathways. Understanding the subcellular localization of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOAMJPPUFTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581687 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779320-20-6 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


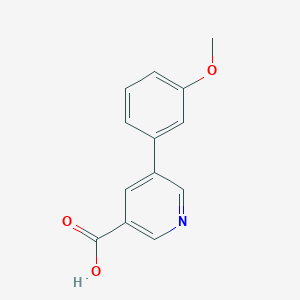
![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)


![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)
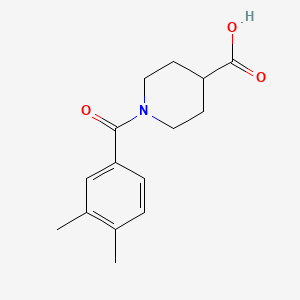

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)
